molecular formula C15H23ClN2 B025670 5-Methyl-3-ethyl-2-dimethylaminoethylindole CAS No. 107265-50-9

5-Methyl-3-ethyl-2-dimethylaminoethylindole

Cat. No. B025670
M. Wt: 266.81 g/mol
InChI Key: NNYZHQAAVRBRMA-UHFFFAOYSA-N
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Description

“5-Methyl-3-ethyl-2-dimethylaminoethylindole” is a chemical compound with diverse applications in scientific research. It is also known as "1H-Indole-2-ethanamine, 3-ethyl-N,N,5-trimethyl-, monohydrochloride" .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, substituted ethyl esters of 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were prepared from 1-substituted ethyl esters of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acids . These were sequentially converted to 5-acetyloxy- and 5-acetyloxy-6-bromoindoles. Interaction of these latter compounds with dimethylamine, pyrrolidine, and morpholine gave the corresponding 2-aminomethyl-6-bromoindoles .

Scientific Research Applications

Progesterone Receptor Modulation

Research by Fensome et al. (2008) explored the use of 3,3-dialkyl-5-aryloxindole series in progesterone receptor (PR) modulators. These compounds are relevant in female healthcare applications such as contraception, fibroids, endometriosis, and certain breast cancers. It was found that variations in the 3,3-dialkyl substituent size could switch the function between PR agonists and antagonists, indicating potential for targeted therapies in reproductive health (Fensome et al., 2008).

Antimetabolites of Serotonin

Shaw and Woolley (1954) discovered a series of N-alkylated 5-aminoindoles, including 2-methyl-3-ethyl-5-dimethylaminoindole, with high potency in vitro. These compounds, derived from serotonin antimetabolites, showed promise in antagonizing serotonin's effects on isolated tissues such as sheep carotid arteries and rat uteri, suggesting potential applications in managing serotonin-mediated conditions (Shaw & Woolley, 1954).

Autoxidation and Chemical Reactivity

McLean and Dmitrienko (1971) studied the autoxidation of 2,3-dialkylindoles, including 2-methyl-3-ethylindole. They explored the formation of oxidized dimers and other side reactions, which could have implications in chemical syntheses and the understanding of indole reactivity (McLean & Dmitrienko, 1971).

Synthesis of Complex Organic Compounds

Pei et al. (1994) conducted a study on the total synthesis of racemic and optically active compounds related to physostigmine, involving 3-[2′-(dimethylamino)ethyl]alkylation of oxindole. This research contributes to the broader field of synthetic chemistry, particularly in the synthesis of complex organic molecules with potential pharmaceutical applications (Pei et al., 1994).

Antagonism of Tryptamine Analogues

Barlow and Khan (1959) investigated the effects of various indole derivatives, including 3-(2-dimethylaminoethyl)-2-methylindoles, on rat uterus and fundus strip preparations. These studies contribute to understanding the pharmacological properties of tryptamine analogues, which may have implications for treatments involving serotonin and tryptamine pathways (Barlow & Khan, 1959).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) researched 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a high-affinity, orally active neurokinin-1 receptor antagonist. This compound has applications in preventing emesis and treating depression, demonstrating the potential of such compounds in neurological and psychological therapies (Harrison et al., 2001).

properties

IUPAC Name

2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.ClH/c1-5-12-13-10-11(2)6-7-14(13)16-15(12)8-9-17(3)4;/h6-7,10,16H,5,8-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYZHQAAVRBRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)C)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147988
Record name 5-Methyl-3-ethyl-2-dimethylaminoethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-ethyl-2-dimethylaminoethylindole

CAS RN

107265-50-9
Record name 5-Methyl-3-ethyl-2-dimethylaminoethylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-ethyl-2-dimethylaminoethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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